molecular formula C18H17N3O4S B5739707 N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Cat. No. B5739707
M. Wt: 371.4 g/mol
InChI Key: DMVUSXURZXFJOR-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide, also known as AMBMP, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that the compound exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that the compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has been shown to bind to tubulin, a protein that is involved in cell division, and disrupt its function.
Biochemical and Physiological Effects
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide in lab experiments is its potential as a cancer treatment. Additionally, the compound has shown antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide is its cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide. One area of interest is the development of new cancer treatments that use N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide as a therapeutic agent. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in other areas of scientific research, such as the development of new antibiotics. Finally, studies are needed to determine the optimal dosage and administration of N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide for maximum efficacy and minimum toxicity.
Conclusion
In conclusion, N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide, or N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide, is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has shown potential as a cancer treatment and as a candidate for the development of new antibiotics. However, further research is needed to fully understand the compound's mechanism of action and potential applications in scientific research.

Synthesis Methods

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide has been synthesized using various methods, including condensation reactions, Michael addition reactions, and thioetherification reactions. One of the most common methods for synthesizing N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide involves the condensation of 2-amino-5-methoxybenzoic acid with 2-mercaptobenzoxazole in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide.

properties

IUPAC Name

N-(2-acetamido-5-methoxyphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11(22)19-13-8-7-12(24-2)9-15(13)20-17(23)10-26-18-21-14-5-3-4-6-16(14)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVUSXURZXFJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

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